molecular formula C15H16N4O2 B2659153 (4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1797270-62-2

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No. B2659153
CAS RN: 1797270-62-2
M. Wt: 284.319
InChI Key: CDTWHFOASNTHMO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine to provide access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Scientific Research Applications

Inhibitor Research

In the search for new chemical scaffolds able to afford NLRP3 inflammasome inhibitors, a pharmacophore-hybridization strategy was used by combining the structure of the acrylic acid derivative INF39 with the 1- (piperidin-4-yl)1,3-dihydro-2H-benzo [d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder .

Antimicrobial Potential

Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .

Anti-tubercular Agents

Cell viability was measured by in vitro MTT assay. Cells were exposed to compound treatment at various concentrations to determine their IC 50 values from the dose–response curve .

properties

IUPAC Name

(4-pyridazin-3-yloxypiperidin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(12-3-1-7-16-11-12)19-9-5-13(6-10-19)21-14-4-2-8-17-18-14/h1-4,7-8,11,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTWHFOASNTHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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